Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound with a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol . This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core substituted with an amino group and a tert-butyl ester group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with ethyl cyanomalonate and sulfur . The reaction is carried out in ethanol at room temperature, followed by coupling with an aromatic aldehyde to form the corresponding Schiff base compounds . This method is efficient and yields high-purity products suitable for further research applications.
Chemical Reactions Analysis
Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development . Additionally, it is used in the development of light-harvesting materials, sensors, and electronic materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s amino and ester groups allow it to form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function and activity . These interactions can inhibit the growth of tumor cells, bacteria, and viruses, making the compound a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . While both compounds share a thieno[2,3-c]pyridine core, the presence of different substituents, such as the tert-butyl ester group in this compound, gives it unique properties and reactivity . This uniqueness makes it particularly valuable for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C12H14N2O2S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
tert-butyl 2-aminothieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)9-7-4-5-14-6-8(7)17-10(9)13/h4-6H,13H2,1-3H3 |
InChI Key |
SQUNPSPRUSROBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC2=C1C=CN=C2)N |
Origin of Product |
United States |
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